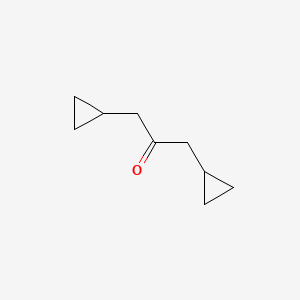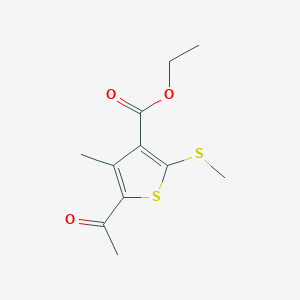
Ethyl 5-acetyl-4-methyl-2-(methylsulfanyl)-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-acetyl-4-methyl-2-(methylsulfanyl)-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C11H14O3S2 and its molecular weight is 258.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolism Studies and Pharmaceutical Applications
Research has highlighted the significance of certain thiophene derivatives in the metabolism and pharmaceutical applications. For example, the study of the metabolism of anti-obesity agents related to thiophene compounds revealed insights into the pharmacokinetics and potential prodrug characteristics of these compounds (Leinweber et al., 1987). Another study on bioisosteric analogues of thiophene explored their interaction with serotonin receptors, offering potential applications in designing drugs with specific receptor affinity or selectivity (Blair et al., 1999).
Chemical Synthesis and Bioavailability
Research has also been conducted on the synthesis of compounds with thiophene structures to enhance oral bioavailability. For instance, the preparation of 1-acyloxyethyl esters of certain cephalosporins, related to thiophene structures, demonstrated improved oral bioavailability, indicating the potential of thiophene derivatives in drug formulation and delivery (Yoshimura et al., 1986).
Antithrombotic and Antihyperglycemic Activity
Additionally, thiophene derivatives have been evaluated for their antithrombotic and antihyperglycemic properties. A study on BAY g 6575, a compound related to thiophene, exhibited significant antithrombotic activity in experimental models (Seuter et al., 1979). Another research focused on the antihyperglycemic activity of pyrazolone derivatives of thiophene, which showed promising results in diabetic mice models (Kees et al., 1996).
Selective Receptor Ligand Development
Thiophene derivatives have also been explored for their potential in developing selective receptor ligands. For instance, studies on arylsulfonamide derivatives of (aryloxy)ethyl piperidines with thiophene structures highlighted their potential in treating CNS disorders by selectively targeting serotonin/dopamine receptors (Canale et al., 2016).
Hypoglycemic Activity and Pharmacokinetic Analysis
Research has indicated the importance of thiophene derivatives in exhibiting hypoglycemic activity and facilitating pharmacokinetic analysis. For example, a study on phenylalkyloxiranecarboxylic acid derivatives, related to thiophene, revealed remarkable blood glucose-lowering activities (Eistetter & Wolf, 1982). Furthermore, the pharmacokinetics and anesthetic potency of thiopental isomer studies contributed to understanding the pharmacological properties of thiophene-related compounds (Stanski et al., 1983).
Safety and Hazards
This compound should be handled with care. It is recommended to keep away from heat/sparks/open flames/hot surfaces and avoid breathing dust/fume/gas/mist/vapours/spray. It should be stored away from clothing/combustible materials and should not be allowed to contact with air or water due to possible violent reaction and flash fire. The container should be kept tightly closed and handled under inert gas. It should be protected from moisture and kept cool .
Mécanisme D'action
Target of Action
The compound contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom. Thiophene rings are found in many biologically active compounds and drugs, suggesting that this compound could interact with various biological targets .
Biochemical Pathways
Without specific information on the compound’s biological target, it’s difficult to predict the exact biochemical pathways it might affect. Compounds containing a thiophene ring are known to be involved in a wide range of biochemical processes .
Propriétés
IUPAC Name |
ethyl 5-acetyl-4-methyl-2-methylsulfanylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S2/c1-5-14-10(13)8-6(2)9(7(3)12)16-11(8)15-4/h5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTYUPFLPSCBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
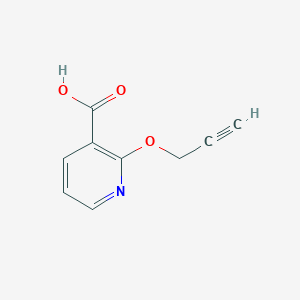
![Methyl [(3as,4s,6r,6ar)-6-(hydroxymethyl)-2,2,-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate](/img/structure/B2490107.png)
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-iodobenzamide](/img/structure/B2490108.png)
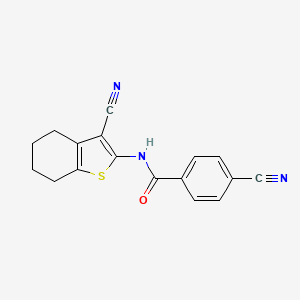
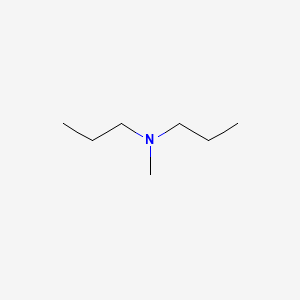
![4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazole-3-thiol](/img/structure/B2490113.png)

![[2-(Azepan-1-ylmethyl)phenyl]methanamine](/img/structure/B2490118.png)
![(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2490119.png)
![3-bromo-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide](/img/structure/B2490120.png)

![9-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole](/img/structure/B2490124.png)
